

Structure-Activity Relationship of 2-Bromobenzohydrazide Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Bromobenzohydrazide

CAS No.: 29418-67-5

Cat. No.: B1329780

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The exploration of **2-bromobenzohydrazide** derivatives has revealed a class of compounds with diverse and potent biological activities. This guide provides a comparative analysis of their structure-activity relationships (SAR), focusing on their performance as enzyme inhibitors, antimicrobial, and anticancer agents. The information is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

Quantitative Comparison of Biological Activities

The biological evaluation of **2-bromobenzohydrazide** and related benzohydrazide derivatives has yielded significant quantitative data. The following tables summarize the inhibitory concentrations (IC₅₀) and minimum inhibitory concentrations (MIC) against various targets, providing a clear comparison of the potency of different structural modifications.

Table 1: Enzyme Inhibition by Benzohydrazide Derivatives

Compound ID	Target Enzyme	R-Group Substitution	IC50 (μM)	Reference
Derivatives of 2-Bromobenzohydrazide (2j-2l)	Acetylcholinesterase (AChE)	Varies	44-100	[1]
Derivatives of 2-Bromobenzohydrazide (2j-2l)	Butyrylcholinesterase (BChE)	Varies	>22	[1]
Compound 06	Acetylcholinesterase (AChE)	2-(benzamido)benzohydrazide derivative	0.09 ± 0.05	[2]
Compound 06	Butyrylcholinesterase (BChE)	2-(benzamido)benzohydrazide derivative	0.14 ± 0.05	[2]
Compound 13	Acetylcholinesterase (AChE)	2-(benzamido)benzohydrazide derivative	0.11 ± 0.03	[2]
Compound 13	Butyrylcholinesterase (BChE)	2-(benzamido)benzohydrazide derivative	0.10 ± 0.06	[2]
Compound 11	Butyrylcholinesterase (BChE)	2-(benzamido)benzohydrazide derivative (selective)	0.12 ± 0.09	[2]
Rivastigmine (Standard)	Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)	N/A	Comparable to test compounds	[1]

Donepezil (Standard)	Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)	N/A	0.10 ± 0.02 (AChE), 0.14 ± 0.03 (BChE)	[2]
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Table 2: Anticancer Activity of Benzohydrazide Derivatives

Compound ID	Cancer Cell Line	R-Group Substitution	IC50 (μM)	Reference
Compound 4	Human Colon (HCT 116)	2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)	1.88 ± 0.03	[3]
Compound 14	Human Colorectal	N'-(substituted)-4-(butan-2-lideneamino)	37.71	[3]
Compound 2a	Human Lung Carcinoma (A-549)	N'-[(Substituted Phenyl) Benzylidene]	Moderate to significant	[3]
Compound H20	A549, MCF-7, HeLa, HepG2	Dihydropyrazole containing benzohydrazide	0.46, 0.29, 0.15, 0.21	[4]
Erlotinib (Standard)	A549, MCF-7, HeLa, HepG2	N/A	Control	[4]

Table 3: Antimicrobial Activity of Benzohydrazide Derivatives

Compound ID(s)	Microbial Strain(s)	R-Group Substitution	pMICam ($\mu\text{M/ml}$) or MIC ($\mu\text{g/ml}$)	Reference
Compounds 3, 15, 18	Various microorganisms	2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)	1.62	[3]
Compound 4f	Various microorganisms	2-substituted-N'-(1-(4-hydroxycumarinylo) ethylidene)	Most potent in series	[3]
Compounds 5c, 5d, 5e	Various bacteria and fungi	N' -[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-substituted	Most active in series	[3]
Compounds 5c, 5d, 5g, 5i, 5j	Various bacteria	N/A	Excellent activity	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of **2-bromobenzohydrazide** derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

- Principle: The assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced from the hydrolysis

of acetylthiocholine or butyrylthiocholine by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

- Procedure:
 - Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
 - In a 96-well plate, add phosphate buffer (pH 8.0), a solution of the test compound at various concentrations, and the enzyme solution (AChE or BChE).
 - Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
 - Add the substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide) and DTNB to initiate the reaction.
 - Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.
 - Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control without the inhibitor.
 - Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[\[1\]](#)

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

- Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.
- Procedure:

- Seed cancer cells (e.g., HCT 116, A-549) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).
- After the incubation period, remove the medium and add a fresh medium containing MTT solution.
- Incubate the plate for a few hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
- Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
- Calculate the percentage of cell viability for each treatment group compared to the untreated control.
- Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[3]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

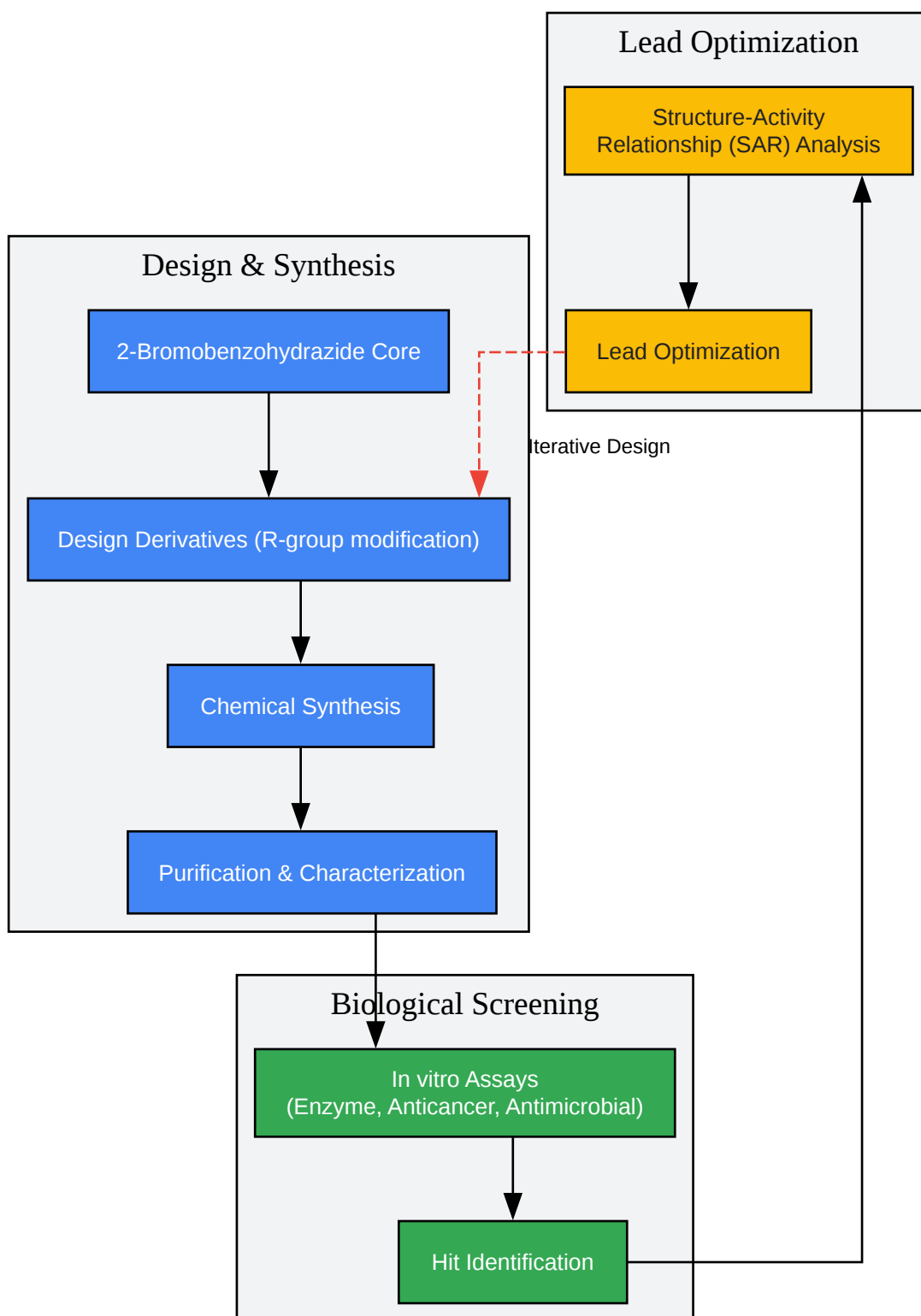
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- Principle: The assay involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
- Procedure:
 - Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

- Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).
- Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microorganism with no drug) and negative (broth only) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
- After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[5][6]

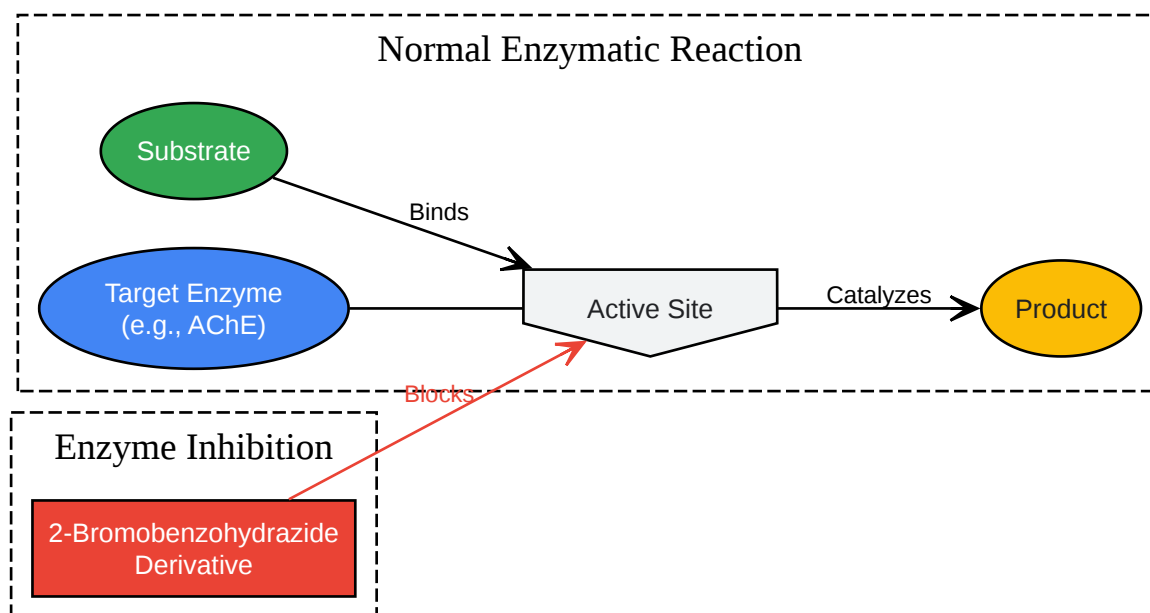
Visualizing Relationships and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, generated using the DOT language, illustrate key concepts related to the structure-activity relationship studies of **2-bromobenzohydrazide** derivatives.



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Caption: General workflow for the structure-activity relationship (SAR) study of **2-bromobenzohydrazide** derivatives.



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Caption: Conceptual diagram of competitive enzyme inhibition by a **2-bromobenzohydrazide** derivative.

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